molecular formula C6H12N2O B1344346 5-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 67433-53-8

5-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No. B1344346
CAS RN: 67433-53-8
M. Wt: 128.17 g/mol
InChI Key: DKSAVRDCNKWFDA-UHFFFAOYSA-N
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Description

The compound of interest, 5-(Aminomethyl)-1-methylpyrrolidin-2-one, is a pyrrolidine derivative, which is a class of organic compounds that contain a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a chiral diamine ligand for copper(II)-catalyzed Henry reactions was synthesized from methyl Boc-L-pyroglutamate, showing excellent yields and enantiocontrol . Another study presented the synthesis of 5-hydroxy-1-aminopyrrolines from 1,2-diaza-1,3-butadienes and aldehydes through domino reactions, which is a method that could potentially be adapted for the synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one . Additionally, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction, which could provide insights into the synthesis of related pyrrolidine compounds .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with multiple chiral centers often present. X-ray analysis has been used to ascertain the absolute configuration of asymmetric carbon atoms in the pyrrolidine ring, as seen in the study of an unsymmetric derivative of pyrrolidine . Such techniques are crucial for determining the three-dimensional arrangement of atoms in molecules like 5-(Aminomethyl)-1-methylpyrrolidin-2-one.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, 1-Arylmethyl-2-(bromomethyl)aziridines were transformed into aminopentanedinitriles, which then served as substrates for the synthesis of 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones . This demonstrates the reactivity of the pyrrolidine ring and how it can be functionalized to yield different compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The study of 1beta-methyl-2-[(3S,5R)-5-(4-aminomethylphenyl)pyrrolidin-3-ylthio]carbapenems revealed that the basicity of substituents on the phenyl ring greatly contributes to antibacterial activity . This suggests that the physical and chemical properties of the substituents on the pyrrolidine ring can significantly affect the biological activity of the compound.

Scientific Research Applications

Antioxidant Activity : Research into the antioxidant properties of N-aminomethyl derivatives of certain anticonvulsants like ethosuximide has been carried out. These derivatives, related to 5-(Aminomethyl)-1-methylpyrrolidin-2-one, were synthesized and their effects on blood coagulation parameters and antioxidant activity were studied, indicating potential therapeutic applications (Hakobyan et al., 2020).

NMR Studies and Structural Analysis : Detailed NMR studies have been conducted on compounds structurally related to 5-(Aminomethyl)-1-methylpyrrolidin-2-one to understand their tautomerism and structural behavior in solutions. This knowledge is crucial for the design and synthesis of more complex molecules for pharmaceutical purposes (Spiessens & Anteunis, 2010).

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of complex molecules. For example, research has been done on the asymmetric synthesis of related pyrrolidine derivatives, which are important in the synthesis of biologically active compounds and pharmaceuticals (Curtis et al., 2005).

Antibacterial Activity and SAR Studies : Structure-activity relationship (SAR) studies of carbapenems, closely related to 5-(Aminomethyl)-1-methylpyrrolidin-2-one, have demonstrated the importance of the aminomethyl group and pyrrolidine side-chain structure in enhancing antibacterial activity against resistant strains, providing insights for designing new antibiotics (Sato et al., 2002).

Catalysis and Enantiocontrol : Derivatives of 5-(Aminomethyl)-1-methylpyrrolidin-2-one have been used as ligands in catalytic reactions, showing excellent enantiocontrol and yields in processes like the Henry reaction, which is crucial for the synthesis of enantiomerically pure substances (Scharnagel et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, some compounds may need to be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions of a compound depend on its potential applications. For example, the development of new synthetic pathways and broadening the scope of applications for biorenewable products is a potential future direction for compounds derived from biomass .

properties

IUPAC Name

5-(aminomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAVRDCNKWFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67433-53-8
Record name 5-(aminomethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (196 g, 0.73 mol), sodium azide (142 g, 2.19 mol) and N-methyl-2-pyrrolidinone (800 ml) was heated to 80° C. for two hours, cooled, diluted with diethyl ether (3 L) and filtered through a pad of silica gel. The silica gel pad was washed with 1 L of a mixture of methanol:diethyl ether (5:1). The combined filtrates were concentrated in vacuo. The residue was subsequently treated with a suspension of sodium hydride in mineral oil (60%, 44 g, 1.1 mol) at 10-15° C. under rapid stirring for two hours followed by the addition of lithium iodide (155 g, 1.1 mol). The reaction mixture was allowed to warm to 25° C. for 3 hours. The unreacted sodium hydride was quenched with water. The mixture was diluted with dioxane (1.5 L) and diethyl ether (5 L) and filtered through a plug of silica gel. The silica gel plug was then washed with ether. The combined filtrates were concentrated, the residue was dissolved in dioxane (2 L), cooled to 0° C., and triphenylphosphine (191 g, 0.73 mol) was added at 0° C. for 1 hour. The reaction mixture was stirred at 25° C. for 10 hours, then water (25 mL) and aqueous ammonia (1 mL, 25%) were added, and the mixture was refluxed for two hours, cooled, and evaporated. The residue was dissolved in isopropanol (2.5 L), and to the solution was added a solution of oxalic acid (88 g, 0.7 mol) in isopropanol (1 L). The precipitate that formed was filtered, washed with isopropanol (1 L), and dried to give the title compound as the oxalate salt.
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
196 g
Type
reactant
Reaction Step Three
Quantity
142 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
155 g
Type
reactant
Reaction Step Five
Quantity
191 g
Type
reactant
Reaction Step Six
Quantity
88 g
Type
reactant
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Seven

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